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Introduction
Erastin is a pioneering small molecule compound instrumental in the discovery and

characterization of ferroptosis, a unique iron-dependent form of regulated cell death. First

identified for its selective lethality in tumor cells expressing oncogenic RAS, Erastin has

become an indispensable tool in cancer biology and the study of oxidative cell death.[1][2] Its

mechanism of action, centered on the inhibition of the cystine/glutamate antiporter system Xc⁻

and interaction with mitochondrial voltage-dependent anion channels (VDACs), disrupts cellular

redox homeostasis, leading to the accumulation of lipid-based reactive oxygen species (ROS)

and subsequent cell death.[1][2][3][4] This guide provides a comprehensive overview of

Erastin's chemical structure, physicochemical properties, and mechanism of action,

supplemented with detailed experimental protocols and pathway diagrams to support its

application in research and drug development.

Chemical Structure and Physicochemical Properties
Erastin is a piperazinyl-quinazolinone derivative. Its complex structure facilitates selective

binding to its biological targets, thereby initiating the ferroptotic cascade.[5]

IUPAC Name: 2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-

ethoxyphenyl)quinazolin-4-one[5]
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CAS Number: 571203-78-6[5]

Molecular Formula: C₃₀H₃₁ClN₄O₄[5]

Molecular Weight: 547.04 g/mol [6]

Appearance: White to off-white crystalline solid.[7]

Data Presentation: Physicochemical and
Pharmacological Properties
The following table summarizes the key quantitative data for Erastin, providing a quick

reference for experimental design.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Erastin
https://pubchem.ncbi.nlm.nih.gov/compound/Erastin
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281880/
https://cdn.caymanchem.com/cdn/insert/17754.pdf
https://www.benchchem.com/product/b1684096?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₃₀H₃₁ClN₄O₄ [5]

Molecular Weight 547.04 g/mol [6]

CAS Number 571203-78-6 [5]

Purity ≥98% [7]

Solubility

DMSO: ~12.5-25 mg/mL

(22.85-45.7 mM) (Requires

sonication/warming)

Dimethylformamide (DMF):

~10 mg/mL Water: Insoluble

Ethanol: Insoluble

[7][8][9][10]

LogP 4.8 [11]

Storage Conditions

Store as a solid at -20°C for ≥4

years. Solutions are unstable

and should be freshly

prepared.

[7][10]

EC₅₀ (Glutamate Release) ~1.2 µM (in HT-1080 cells) [12]

IC₅₀ (Cell Viability)

HeLa: ~3.5 µM, 30.88 µM NCI-

H1975: ~5 µM MDA-MB-231:

~40-40.63 µM MCF-7: ~80

µmol/l SiHa: ~29.40 µM

[13][14][15][16]

Binding Affinity (Kd)
VDAC2: ~112 nM (for

radiolabelled analogue)
[17]

Mechanism of Action: Induction of Ferroptosis
Erastin induces ferroptosis through a dual mechanism primarily targeting cellular cystine

import and mitochondrial function.

Inhibition of System Xc⁻: Erastin is a potent and selective inhibitor of the system Xc⁻

cystine/glutamate antiporter.[3][12] This transporter, composed of subunits SLC7A11 and
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SLC3A2, is responsible for importing extracellular cystine while exporting intracellular

glutamate.[3] Cystine is the rate-limiting precursor for the synthesis of glutathione (GSH), a

critical intracellular antioxidant. By blocking cystine uptake, Erastin leads to the depletion of

cellular GSH pools.[6][18]

Inactivation of GPX4: The enzyme Glutathione Peroxidase 4 (GPX4) is a key regulator of

ferroptosis. It utilizes GSH as a cofactor to detoxify lipid peroxides.[3][19] The depletion of

GSH caused by Erastin leads to the inactivation of GPX4, rendering the cell unable to

neutralize accumulating lipid ROS.[11][20]

Interaction with VDACs: Erastin binds directly to Voltage-Dependent Anion Channels 2 and

3 (VDAC2/3) on the outer mitochondrial membrane.[4][17][21] This interaction alters

mitochondrial membrane permeability, leading to metabolic disruption, increased production

of mitochondrial ROS, and ultimately contributes to the oxidative stress that drives

ferroptosis.[17][22]

The culmination of these events is an iron-dependent, massive accumulation of lipid peroxides,

leading to membrane damage and cell death.

Signaling Pathway Diagram

Erastin's Mechanism of Action in Ferroptosis Induction
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Caption: Erastin inhibits System Xc⁻ and targets VDACs, leading to GSH depletion, GPX4

inactivation, and lipid ROS accumulation, culminating in ferroptosis.

Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative

protocols for key experiments involving Erastin.

Cell Viability and IC₅₀ Determination using MTT Assay
This protocol determines the concentration of Erastin that inhibits cell growth by 50% (IC₅₀).

Materials:

Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

Complete culture medium (e.g., DMEM with 10% FBS)

Erastin stock solution (e.g., 10 mM in DMSO, freshly prepared)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)

Phosphate-Buffered Saline (PBS)

Multichannel pipette

Microplate reader (570 nm wavelength)

Methodology:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
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Erastin Treatment: Prepare serial dilutions of Erastin in complete medium from the stock

solution (e.g., concentrations ranging from 0.1 µM to 100 µM). The final DMSO concentration

in all wells, including the vehicle control, should be less than 0.5%.

Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of Erastin or vehicle control (DMSO).

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

[15]

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and

incubate for 3-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO

to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to

ensure complete dissolution.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the log of Erastin concentration and use a non-

linear regression (dose-response) analysis to determine the IC₅₀ value.[15]

Measurement of Lipid Peroxidation using C11-BODIPY
581/591
This protocol uses a fluorescent probe to quantify lipid ROS, a hallmark of ferroptosis.

Materials:

Cells cultured in 6-well plates or glass-bottom dishes

Erastin and appropriate controls (e.g., Ferrostatin-1 as an inhibitor)

C11-BODIPY 581/591 probe (stock solution in DMSO)

Hank's Balanced Salt Solution (HBSS) or other suitable buffer
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Flow cytometer or fluorescence microscope

Methodology:

Cell Treatment: Seed and treat cells with Erastin (e.g., 10 µM) and controls for the desired

time (e.g., 6-12 hours).

Probe Loading: After treatment, wash the cells once with PBS. Add medium or HBSS

containing C11-BODIPY 581/591 at a final concentration of 1-5 µM.

Incubate for 30-60 minutes at 37°C, protected from light.

Cell Harvesting (for Flow Cytometry): Wash cells twice with PBS. Detach cells using trypsin,

then neutralize with complete medium. Centrifuge and resuspend the cell pellet in PBS.

Data Acquisition (Flow Cytometry): Analyze the cells on a flow cytometer. The unoxidized

probe fluoresces red (e.g., excitation/emission ~581/591 nm), while the oxidized probe

fluoresces green (e.g., excitation/emission ~488/510 nm). The shift from red to green

fluorescence indicates lipid peroxidation.

Data Acquisition (Microscopy): For imaging, wash cells twice with PBS and add fresh buffer.

Image cells immediately using a fluorescence microscope with appropriate filter sets for red

and green channels.

Data Analysis: Quantify the increase in the green/red fluorescence ratio as a measure of lipid

peroxidation.

Glutathione (GSH) Depletion Assay
This protocol measures the total intracellular glutathione levels, which are expected to

decrease following Erastin treatment.

Materials:

Cells cultured in 6-well or 10-cm plates

Erastin
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Commercially available GSH/GSSG assay kit (e.g., based on DTNB [Ellman's reagent])

Protein assay kit (e.g., BCA)

Cell scrapers

Microcentrifuge

Methodology:

Cell Treatment: Treat cells with various concentrations of Erastin for a specified time (e.g.,

24 hours).[13]

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells according to the protocol provided

with the GSH assay kit, which typically involves a specific lysis buffer and deproteinization

step (e.g., using metaphosphoric acid).

Collect the lysate and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C

to pellet cell debris.

GSH Measurement: Transfer the supernatant to a new tube. Follow the manufacturer's

instructions for the assay kit. This usually involves mixing the sample with a reagent that

reacts with GSH to produce a colorimetric or fluorometric signal.

Measure the absorbance or fluorescence using a plate reader.

Protein Normalization: Use a portion of the initial cell lysate to determine the total protein

concentration using a BCA or similar assay.

Data Analysis: Calculate the GSH concentration from a standard curve. Normalize the GSH

concentration to the total protein concentration for each sample (e.g., nmol GSH/mg protein).

Compare the levels in Erastin-treated cells to the vehicle control.[13]

Experimental Workflow Diagram
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Workflow for Assessing Erastin-Induced Ferroptosis
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Caption: A typical experimental workflow to evaluate the effects of Erastin on cell viability and

key markers of ferroptosis.

Conclusion
Erastin remains a cornerstone for studying ferroptosis. Its well-defined chemical structure and

dual-targeting mechanism provide a robust platform for investigating the intricacies of iron-

dependent cell death. The data and protocols presented in this guide offer a comprehensive

resource for researchers aiming to utilize Erastin effectively, whether for elucidating

fundamental biological pathways or for exploring novel therapeutic strategies in cancer and

other diseases where ferroptosis is implicated. Careful consideration of its physicochemical

properties, particularly its solubility, is essential for designing reproducible and impactful

experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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